molecular formula C13H14N2O2 B1602077 ethyl 1-benzyl-1H-pyrazole-4-carboxylate CAS No. 150559-94-7

ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Cat. No. B1602077
Key on ui cas rn: 150559-94-7
M. Wt: 230.26 g/mol
InChI Key: CUTDJCLKKQWXGM-UHFFFAOYSA-N
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Patent
US07449473B2

Procedure details

To a solution of Ethyl-4-pyrazole-carboxylate (14.0 g, 100 mmol) in Acetone (200 ml) was added potassium carbonate (27.6 g, 200 mmol) and Benzyl Bromide (12 ml, 100 mmol). The mixture was heated to 60° C. and stirred for 14 hours. The reaction mixture was cooled and filtered to remove any solids. The filtrate was concentrated and the residue was purified using column chromatography (3:1 Hexanes:Ethyl Acetate) to yield ethyl 1-benzylpyrazole-4-carboxylate (19.0 g, HNMR)
Name
Ethyl-4-pyrazole-carboxylate
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3]1[C:7]([C:8]([O-:10])=[O:9])=[CH:6][NH:5][N:4]=1)C.C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[CH3:25][C:26](C)=O>>[CH2:17]([N:4]1[CH:3]=[C:7]([C:8]([O:10][CH2:25][CH3:26])=[O:9])[CH:6]=[N:5]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Ethyl-4-pyrazole-carboxylate
Quantity
14 g
Type
reactant
Smiles
C(C)C1=NNC=C1C(=O)[O-]
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
12 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any solids
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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